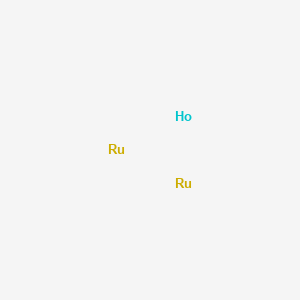
Holmium--ruthenium (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Holmium–ruthenium (1/2) is a compound consisting of holmium and ruthenium in a 1:2 ratio Holmium is a rare earth element, while ruthenium is a transition metal belonging to the platinum group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of holmium–ruthenium (1/2) typically involves the reaction of holmium chloride with ruthenium chloride in a suitable solvent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation. The mixture is heated to facilitate the formation of the desired compound, followed by purification through crystallization or other separation techniques.
Industrial Production Methods
Industrial production of holmium–ruthenium (1/2) may involve large-scale synthesis using similar methods as described above. The process is optimized for efficiency and yield, often employing advanced techniques such as high-temperature furnaces and automated control systems to ensure consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Holmium–ruthenium (1/2) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as acetonitrile or dimethyl sulfoxide, under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while reduction may produce lower oxidation state species.
Wissenschaftliche Forschungsanwendungen
Holmium–ruthenium (1/2) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic and inorganic reactions, including hydrogenation and oxidation processes.
Biology: Investigated for its potential use in biological imaging and as a therapeutic agent due to its unique electronic properties.
Medicine: Explored for its potential in cancer therapy, particularly in targeting and destroying tumor cells.
Industry: Utilized in the development of advanced materials, such as high-performance alloys and electronic components.
Wirkmechanismus
The mechanism by which holmium–ruthenium (1/2) exerts its effects involves interactions with molecular targets and pathways. In catalysis, the compound facilitates the activation of reactants and the formation of intermediates, leading to the desired products. In biological applications, it may interact with cellular components, such as DNA or proteins, to induce specific effects, such as apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Holmium–ruthenium (1/2) can be compared with other similar compounds, such as:
Holmium–platinum (1/2): Similar in structure but with different catalytic and electronic properties.
Ruthenium–osmium (1/2): Shares some chemical properties with holmium–ruthenium (1/2) but differs in reactivity and applications.
Eigenschaften
CAS-Nummer |
12055-54-8 |
|---|---|
Molekularformel |
HoRu2 |
Molekulargewicht |
367.1 g/mol |
IUPAC-Name |
holmium;ruthenium |
InChI |
InChI=1S/Ho.2Ru |
InChI-Schlüssel |
IZEDTSGPXLVGJB-UHFFFAOYSA-N |
Kanonische SMILES |
[Ru].[Ru].[Ho] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


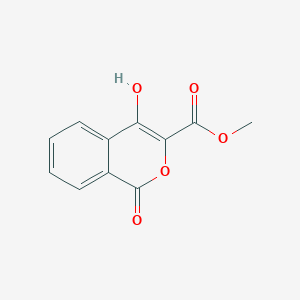
![4-[Ethyl(phenyl)arsanyl]benzoic acid](/img/structure/B14712110.png)
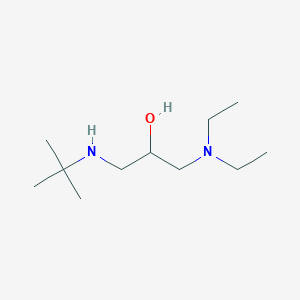
![2-Methylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B14712121.png)
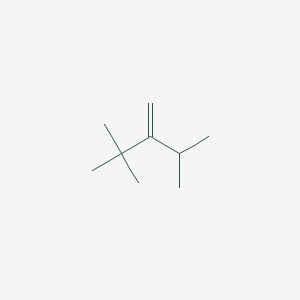

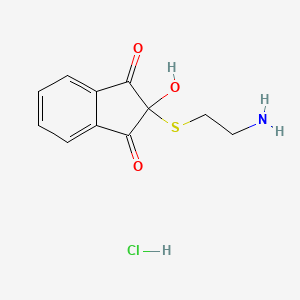
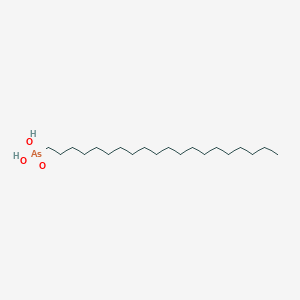


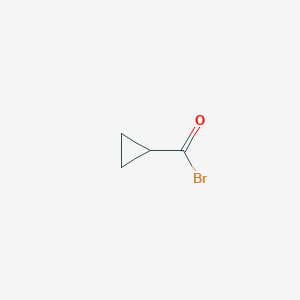
![4-[2-(1,3-Thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14712174.png)


